molecular formula C8H9N3OS B15216383 3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 29877-79-0

3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B15216383
CAS No.: 29877-79-0
M. Wt: 195.24 g/mol
InChI Key: BURKBWKGMBQYCI-UHFFFAOYSA-N
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Description

4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-3-methyl-2-(methylthio)- is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is known for its unique structure, which combines a pyrrole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-3-methyl-2-(methylthio)- typically involves the cyclo-condensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters. This reaction is carried out under reflux conditions for 6-8 hours . Another method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-3-methyl-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methylthio position.

Scientific Research Applications

4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-3-methyl-2-(methylthio)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-3-methyl-2-(methylthio)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Deazahypoxanthine
  • 5-Fluoro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
  • 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-amino-7-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-

Uniqueness

4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-3-methyl-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

29877-79-0

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

3-methyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H9N3OS/c1-11-7(12)5-3-4-9-6(5)10-8(11)13-2/h3-4,9H,1-2H3

InChI Key

BURKBWKGMBQYCI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC=C2)N=C1SC

Origin of Product

United States

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